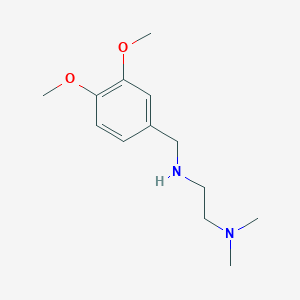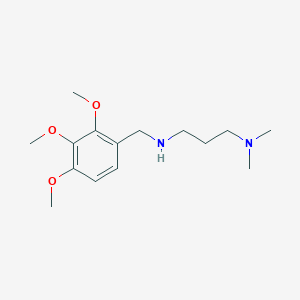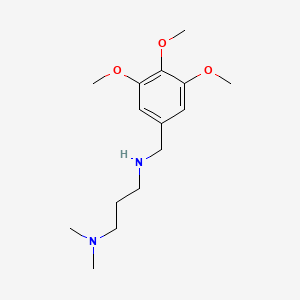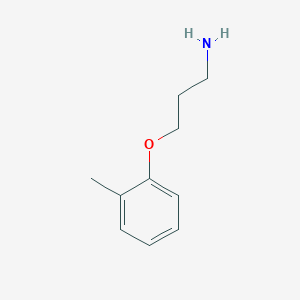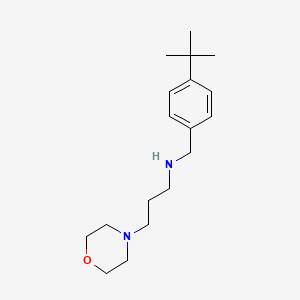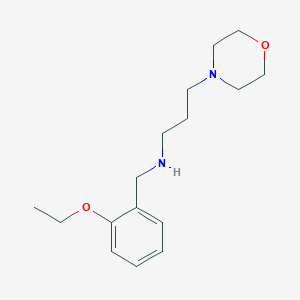
2-(1,2,3,4-四氢萘-1-基氨基)-乙醇
描述
2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与化学反应
2-(1,2,3,4-四氢萘-1-基氨基)-乙醇已被用于各种合成过程和化学反应中。Gumbley 和 Main (1976) 描述了它在合成萘[1,2-g]蝶啶和萘[2,1-g]蝶啶衍生物中的应用,这在化学研究中具有重要意义 (Gumbley & Main, 1976)。同样,Doherty 等人 (2008) 展示了其在合成的香草素受体-1 拮抗剂中的作用,突出了其在开发新化合物中的重要性 (Doherty 等人,2008)。
催化与不对称合成
该化合物在催化和不对称合成中也很有价值。Bellucci 等人 (1997) 使用 2-(1,2,3,4-四氢萘-1-基氨基)-乙醇的衍生物作为催化不对称合成的的手性配体,展示了其在生产对映体纯化合物的效用 (Bellucci 等人,1997)。
光物理研究
在光物理学领域,Moreno Cerezo 等人 (2001) 研究了相关萘衍生物在各种溶剂中的行为,有助于更深入地了解其光物理性质 (Moreno Cerezo 等人,2001)。
生物应用
尽管文献中 2-(1,2,3,4-四氢萘-1-基氨基)-乙醇的直接生物应用有限,但其衍生物和相关化合物已得到研究。例如,Burkman (1973) 探索了类似四氢萘化合物的催吐和刻板效应,提供了对其生物活性的见解 (Burkman,1973)。
作用机制
Target of Action
Related compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)-ethanol may also interact with its targets in a way that results in a broad spectrum of biological activities.
Biochemical Pathways
Related compounds such as indole derivatives have been found to affect a variety of biochemical pathways , suggesting that this compound may also influence multiple pathways and their downstream effects.
Result of Action
Related compounds such as indole derivatives have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
生化分析
Biochemical Properties
2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with branched-chain amino acid transferases, which are enzymes involved in the metabolism of branched-chain amino acids such as leucine, isoleucine, and valine . The interaction with these enzymes can influence the synthesis and degradation of these amino acids, thereby affecting metabolic pathways. Additionally, 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol may interact with other proteins and biomolecules, potentially altering their function and activity.
Cellular Effects
The effects of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway, which is crucial for cell growth and survival . By interacting with this pathway, 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol can alter cellular responses to external stimuli and impact processes such as cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, its interaction with branched-chain amino acid transferases can modulate the enzyme’s function, thereby influencing amino acid metabolism . Additionally, 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol can lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to organs . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol exerts its optimal effects without causing harm.
Metabolic Pathways
2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as branched-chain amino acid transferases, influencing the synthesis and degradation of branched-chain amino acids . This interaction can affect metabolic flux and the levels of metabolites within the cell, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The distribution of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol within the cell can affect its ability to interact with target biomolecules and exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)-ethanol can influence its interactions with enzymes and proteins, thereby affecting its overall biochemical and cellular effects.
属性
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-8-13-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-14H,3,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHCMLMFXXTYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222219 | |
| Record name | 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626218-06-2 | |
| Record name | 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626218-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



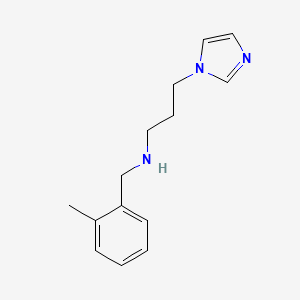
![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)




